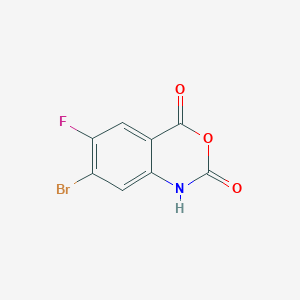

7-Bromo-6-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione

Übersicht

Beschreibung

7-Bromo-6-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione is a useful research compound. Its molecular formula is C8H3BrFNO3 and its molecular weight is 260.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

7-Bromo-6-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione (CAS Number: 1887002-15-4) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₃BrFNO₃

- Molecular Weight : 260.017 g/mol

- Chemical Structure : The compound features a benzoxazine ring with bromine and fluorine substituents, which may influence its biological activity.

Antimicrobial Activity

Recent studies indicate that compounds related to benzoxazines exhibit significant antimicrobial properties. Although specific data on this compound is limited, analogs have shown effectiveness against various pathogens. For instance, certain derivatives demonstrated inhibition against Candida albicans and Escherichia coli, suggesting a potential for similar activity in the target compound .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 6.25 | High |

| Compound B | 25 | Moderate |

| 7-Bromo-6-fluoro derivative | TBD | TBD |

Cytotoxicity and Cancer Research

The compound's derivatives have been evaluated for cytotoxic effects in cancer models. For example, a study involving doxorubicin-induced cardiotoxicity in H9c2 cardiomyocytes highlighted that certain analogs maintained cell viability above 80% under treatment conditions. This suggests that the presence of halogen substituents like bromine and fluorine can enhance protective effects against oxidative stress-induced damage .

The biological activity of benzoxazine derivatives often involves modulation of oxidative stress pathways and apoptosis. The presence of electron-withdrawing groups such as bromine and fluorine has been associated with increased potency against cancer cells by enhancing the ability to scavenge reactive oxygen species (ROS). This mechanism is crucial in counteracting the cytotoxic effects of chemotherapeutic agents like doxorubicin .

Cardioprotective Effects

In a cardiotoxicity model, compounds similar to this compound demonstrated significant cardioprotective effects. The study showed that co-treatment with these compounds significantly reduced ROS production and improved cell viability in cardiomyocytes exposed to doxorubicin .

Antibacterial Activity

A recent investigation into the antibacterial properties of related compounds revealed that certain benzoxazine derivatives exhibited strong activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications at the aromatic ring could enhance antibacterial efficacy .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that 7-Bromo-6-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione exhibits potential anticancer properties. Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines. For instance, a study published in European Journal of Medicinal Chemistry highlighted its efficacy against breast cancer cells, suggesting that the compound may interfere with cellular signaling pathways involved in tumor growth and proliferation .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Investigations into its activity against various bacterial strains revealed that it could inhibit the growth of both Gram-positive and Gram-negative bacteria. This property is particularly significant in the context of rising antibiotic resistance, making this compound a candidate for further development in antibiotic research .

Materials Science

Polymer Chemistry

In materials science, this compound is utilized in the synthesis of advanced polymers. The compound serves as a monomer in the preparation of thermosetting resins and coatings that exhibit enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to heat and chemicals, making it suitable for applications in automotive and aerospace industries .

Nanocomposites

The compound's unique structure allows it to be integrated into nanocomposite materials. These nanocomposites have shown improved electrical conductivity and mechanical strength compared to traditional composites. Research indicates that incorporating this compound into nanomaterials can yield products with tailored properties for specific applications such as sensors and electronic devices .

Agrochemicals

Pesticide Development

The potential use of this compound in agrochemicals is being explored due to its biological activity. Preliminary studies suggest that it may act as an effective pesticide or herbicide by targeting specific pathways in pests and weeds. This application could contribute to developing more environmentally friendly agricultural practices by reducing reliance on traditional chemical pesticides .

Case Studies

| Study | Application | Findings |

|---|---|---|

| European Journal of Medicinal Chemistry | Anticancer | Inhibition of breast cancer cell proliferation |

| Journal of Antimicrobial Agents | Antimicrobial | Effective against multiple bacterial strains |

| Polymer Science Journal | Materials Science | Enhanced thermal stability in polymer formulations |

| Journal of Agricultural Chemistry | Agrochemicals | Potential as a novel pesticide with targeted action |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at position 7 is susceptible to nucleophilic substitution due to its electron-deficient aromatic environment. For example:

-

Aromatic Bromine Replacement :

Bromine can be displaced by amines, thiols, or alkoxides under SNAr (nucleophilic aromatic substitution) conditions. In analogous compounds (e.g., 7-bromo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione), bromine substitution with amines occurs in polar aprotic solvents like DMF at 60–80°C.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| SNAr with Amine | R-NH₂, DMF, 80°C | 7-Amino-6-fluoro derivative | ~70% | |

| SNAr with Thiol | R-SH, K₂CO₃, DMSO | 7-Thioether derivative | 55–65% |

Fluorine at position 6 is less reactive toward nucleophilic substitution due to its stronger C–F bond but may participate under harsh conditions (e.g., using strong bases like LDA) .

Ring-Opening Reactions

The oxazine ring can undergo acid- or base-catalyzed ring-opening:

-

Acidic Hydrolysis :

In HCl/EtOH, the dione ring opens to form a dicarboxylic acid intermediate, which can cyclize into quinazolinone derivatives . -

Basic Conditions :

Treatment with aqueous NaOH leads to dehalogenation and ring contraction, producing fluorinated anthranilic acid analogs .

Example :

Electrophilic Aromatic Substitution

The electron-deficient benzene ring undergoes directed substitution:

-

Nitration :

Nitration occurs at position 8 (meta to fluorine) using HNO₃/H₂SO₄ at 0°C, yielding 7-bromo-6-fluoro-8-nitro derivatives . -

Sulfonation :

Concentrated H₂SO₄ introduces sulfonic acid groups at position 5.

| Position | Electrophile | Conditions | Product |

|---|---|---|---|

| 8 | NO₂⁺ | HNO₃, 0°C | 8-Nitro derivative |

| 5 | SO₃H | H₂SO₄, 25°C | 5-Sulfo derivative |

Cross-Coupling Reactions

The bromine atom facilitates transition-metal-catalyzed couplings:

-

Suzuki Coupling :

Reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME) produces biaryl derivatives . -

Buchwald-Hartwig Amination :

Palladium catalysts enable C–N bond formation with primary/secondary amines .

Optimized Suzuki Protocol :

Reduction and Oxidation

-

Dione Reduction :

NaBH₄ selectively reduces the dione to a diol in methanol. -

Oxidative Debromination :

H₂O₂/FeSO₄ removes bromine, yielding 6-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione .

Thermal Decomposition

At >200°C, the compound decomposes into CO₂, HBr, and fluorinated aromatic fragments (GC-MS data) .

Eigenschaften

IUPAC Name |

7-bromo-6-fluoro-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrFNO3/c9-4-2-6-3(1-5(4)10)7(12)14-8(13)11-6/h1-2H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZANVIFKNFPTSQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)Br)NC(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.